Technical Deep Dive: TMC647055 Choline Salt Mechanism of Action
Technical Deep Dive: TMC647055 Choline Salt Mechanism of Action
Topic: TMC647055 Choline Salt Mechanism of Action (HCV) Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
TMC647055 (Choline Salt) is a macrocyclic, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Unlike nucleoside analogs (NIs) that act as chain terminators at the catalytic active site, TMC647055 functions as an allosteric inhibitor. It specifically targets the Thumb I (T1) pocket of the polymerase, locking the enzyme in an open, inactive conformation.
The choline salt formulation (Compound 18a) was developed to overcome the inherent solubility limitations of the parent macrocyclic indole scaffold, thereby improving oral bioavailability and pharmacokinetic exposure. This guide details the molecular mechanism, resistance profile, and validation protocols for this compound.[1]
Molecular Architecture & Physicochemical Basis
Structural Class
TMC647055 belongs to a class of macrocyclic indole inhibitors .[2] The design originated from a 6-carboxylic acid indole chemotype, which was optimized via structure-based drug design (SBDD) into a 17-membered macrocycle.[3] This cyclization restricts the conformational flexibility of the inhibitor, pre-organizing it for high-affinity binding to the NS5B target.
The Choline Salt Rationale
The parent molecule of TMC647055 contains an acyl sulfonamide moiety (
-
Challenge: The free acid form of macrocyclic HCV inhibitors often exhibits poor aqueous solubility, limiting intestinal absorption and systemic exposure.
-
Solution: Formulation as a Choline salt (2-hydroxyethyltrimethylammonium).[4]
-
Mechanism: The quaternary ammonium cation of choline forms a stable salt with the ionized acyl sulfonamide anion. This modification significantly enhances dissolution rates and oral bioavailability (F) in preclinical models without altering the intrinsic potency of the pharmacophore.
Mechanism of Action (MoA)
Target: NS5B RNA-dependent RNA Polymerase
The HCV NS5B protein has a classic "right hand" architecture comprising three subdomains: Fingers , Palm , and Thumb .[2] The catalytic active site resides in the Palm domain.[2] For RNA replication to occur, the enzyme must undergo a conformational change from an "open" state to a "closed" active state, creating a tunnel for the RNA template and ribonucleotides.
Binding Site: Thumb I (NNI-1)
TMC647055 binds specifically to the Thumb I (T1) allosteric site.
-
Location: The T1 site is situated at the upper section of the Thumb domain.
-
Interaction: In the active apo-enzyme, a flexible loop from the Fingers domain, known as the
1 loop (Lambda 1), extends across the cleft to contact the Thumb domain.[2] This interaction is critical for stabilizing the "closed" conformation required for RNA synthesis initiation.
Allosteric Inhibition Mechanism
-
Displacement: TMC647055 binds to the T1 pocket with high affinity.
-
Steric Clash: The bulky macrocyclic structure of the inhibitor physically occupies the space normally reserved for the
1 loop. -
Conformational Locking: By preventing the
1 loop from docking onto the Thumb domain, TMC647055 prevents the Fingers and Thumb domains from closing. -
Result: The enzyme is locked in a thermodynamically stable but catalytically inactive open conformation . It cannot initiate RNA synthesis or form a productive elongation complex.
MoA Visualization
The following diagram illustrates the allosteric inhibition pathway.
Caption: TMC647055 binds Thumb I, displacing the Lambda 1 loop and locking NS5B in an inactive state.
Pharmacology & Resistance Profile[1][2][3][5][6][7][8][9][10][11]
Potency Data
TMC647055 demonstrates nanomolar potency against HCV Genotype 1.
| Parameter | Assay Type | Value (Genotype 1b) | Value (Genotype 1a) |
| IC50 | Enzymatic (RdRp) | ~34 nM | N/A |
| EC50 | Replicon (Luciferase) | ~77 nM | N/A |
| EC50 | Replicon (RT-PCR) | ~139 nM | ~166 nM |
| EC90 | Replicon (Luciferase) | ~300 nM | N/A |
Resistance Profile
As a Thumb I inhibitor, TMC647055 selects for specific resistance-associated variants (RAVs) within the binding pocket.
-
Primary Mutation: P495L (Proline to Leucine at position 495).
-
Effect: Causes a massive loss in potency (>300-fold shift in EC50).
-
Mechanism: Proline 495 is a key residue in the T1 pocket. Substitution with the bulkier Leucine residue creates a steric clash with the inhibitor, preventing binding while maintaining viral fitness.
-
-
Secondary Mutations:
-
L392I: ~9-fold shift.
-
V494A: ~3-fold shift.
-
-
Cross-Resistance: TMC647055 retains activity against viruses resistant to Nucleoside Inhibitors (e.g., S282T) and other NNI classes (Palm I/II binders), confirming its distinct binding site.
Experimental Protocols
Protocol A: Recombinant NS5B Enzymatic Assay (Primer-Dependent)
Purpose: To quantify the intrinsic inhibitory activity (IC50) of TMC647055 against the purified NS5B enzyme.
-
Enzyme Prep: Express C-terminally truncated HCV NS5B (e.g.,
21) in E. coli. Purify via affinity chromatography (Ni-NTA) followed by size-exclusion chromatography. -
Reaction Mix: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl
, 1 mM DTT, and 0.05% BSA. -
Template/Primer: Anneal a homopolymeric RNA template (poly(C)) with a short primer (oligo(G)
). -
Inhibitor Addition: Dispense TMC647055 (dissolved in DMSO) into 384-well plates in a serial dilution series.
-
Initiation: Add NS5B enzyme (final conc. 5–20 nM) and initiate the reaction with a mix of unlabeled GTP and radiolabeled [
H]-GTP (or a fluorescent analog). -
Incubation: Incubate at 30°C for 2 hours.
-
Termination: Stop reaction by adding cold 10% TCA (Trichloroacetic acid) with pyrophosphate to precipitate RNA products.
-
Detection: Harvest precipitates onto glass fiber filters. Measure incorporated radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Protocol B: HCV Replicon Assay (Luciferase Reporter)
Purpose: To assess antiviral potency (EC50) and cytotoxicity in a cellular context.
-
Cell Line: Use Huh7-Luc cells stably expressing an HCV subgenomic replicon (Genotype 1b) fused to a firefly luciferase reporter gene.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates containing DMEM with 10% FBS (no selection antibiotics). Incubate for 24 hours.
-
Treatment: Add TMC647055 (Choline salt) in a 3-fold serial dilution series (9 points). Final DMSO concentration should be
0.5%. -
Incubation: Incubate cells for 72 hours at 37°C, 5% CO
. -
Readout (Efficacy): Lyse cells using a commercial luciferase lysis buffer. Add Luciferin substrate and measure luminescence using a microplate luminometer. Signal is proportional to viral RNA replication.
-
Readout (Cytotoxicity): In a parallel plate, assess cell viability using a resazurin-based assay (e.g., AlamarBlue) or ATP detection (CellTiter-Glo).
-
Data Processing:
-
EC50: Concentration inhibiting 50% of luciferase activity.
-
CC50: Concentration reducing cell viability by 50%.
-
Selectivity Index (SI): CC50 / EC50.
-
Experimental Workflow Diagram
Caption: Workflow for determining antiviral potency (EC50) and cytotoxicity (CC50) of TMC647055.
References
-
Discovery and Early Development of TMC647055. Cummings MD, et al. Journal of Medicinal Chemistry (2014).[5] [Link] Source for: Chemical structure, Choline salt identification, and discovery pipeline.[5]
-
TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Vendeville S, et al.[6][7] Antimicrobial Agents and Chemotherapy (2013/2014).[3] [Link] Source for: Mechanism of action (Thumb I), Resistance profile (P495L), and Enzymatic/Replicon assay data.
-
Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Das D, et al.[1][2] Viruses (2016).[8] [Link] Source for: Classification of NS5B inhibitors and structural biology of the Lambda 1 loop interaction.
-
Finger Loop Inhibitors of the HCV NS5B Polymerase. Vendeville S, et al. Bioorganic & Medicinal Chemistry Letters (2012).[5] [Link] Source for: Optimization of the indole macrocycle and structure-activity relationships (SAR).
Sources
- 1. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and early development of TMC647055, a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposome-Explorer - Choline (Compound) [exposome-explorer.iarc.fr]
- 5. TMC-647055 - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
